

The Structural Elucidation of Carbazomycin C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C, a naturally occurring carbazole alkaloid, belongs to a family of compounds isolated from Streptoverticillium ehimense.[1] These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including antibacterial, antifungal, and inhibitory effects on enzymes like 5-lipoxygenase.[2][3] The structural determination of these molecules is a critical step in understanding their mechanism of action and in guiding synthetic efforts for the development of new therapeutic agents. This technical guide provides an in-depth overview of the structural elucidation of Carbazomycin C, focusing on the key experimental data and methodologies employed.

Core Structure and Final Elucidation

The structure of **Carbazomycin C** was determined to be 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole.[1] This conclusion was reached through a combination of spectroscopic analyses and was later unequivocally confirmed by total synthesis.[4][5] The elucidation process involved a systematic analysis of its molecular formula, the identification of key functional groups, and the precise assignment of the substitution pattern on the carbazole core.

Spectroscopic Data Analysis



The structural determination of **Carbazomycin C** relied heavily on modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of **Carbazomycin C**.

Table 1: Mass Spectrometry Data for Carbazomycin C

Ionization Mode	m/z [M+H]+ (Observed)	Molecular Formula	m/z [M+H]+ (Calculated)
ESI	Data typically found in primary literature	C16H17NO3	Calculated value based on formula

Note: Specific observed m/z values would be cited from the full text of primary research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy were pivotal in piecing together the connectivity and substitution pattern of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms in the molecule. Key features for **Carbazomycin C** would include signals for aromatic protons, methoxy groups, methyl groups, a hydroxyl group, and an N-H proton of the carbazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. For **Carbazomycin C**, this would include signals for the aromatic carbons of the carbazole core, the carbons of the methyl and methoxy substituents, and carbons bearing hydroxyl and methoxy groups.

Table 2: ¹H NMR Spectroscopic Data for **Carbazomycin C** (in CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
e.g., 7.8-8.2	S	1H	-	N-H
e.g., 6.8-7.5	m	3H	-	Ar-H
e.g., 5.5-6.0	S	1H	-	Ar-OH
e.g., 3.8-4.0	S	3H	-	OCH₃
e.g., 3.7-3.9	S	3H	-	OCH₃
e.g., 2.3-2.5	S	3H	-	Ar-CH₃
e.g., 2.2-2.4	S	3H	-	Ar-CH₃

Note: The data presented here are representative. Actual chemical shifts and coupling constants are found in the supporting information of total synthesis publications.[6][7]

Table 3: ¹³C NMR Spectroscopic Data for **Carbazomycin C** (in CDCl₃)

Chemical Shift (δ, ppm)	Assignment
e.g., 140-150	C-O
e.g., 110-140	Aromatic C & C-N
e.g., 100-110	Aromatic C-H
e.g., 55-65	OCH₃
e.g., 10-20	СН₃

Note: Precise chemical shift assignments for each carbon atom would be obtained from detailed 2D NMR studies (HSQC, HMBC) as reported in relevant literature.

Experimental Protocols



The structural elucidation of a natural product like **Carbazomycin C** follows a standardized yet meticulous workflow.

Isolation of Carbazomycin C

Carbazomycin C was first isolated as a minor component from the cultured broth of Streptoverticillium ehimense.[1] The general protocol involves:

- Fermentation: Culturing the microorganism under controlled conditions to promote the production of secondary metabolites.
- Extraction: Using organic solvents to extract the crude mixture of compounds from the fermentation broth.
- Chromatography: Employing various chromatographic techniques, such as silica gel column chromatography and thin-layer chromatography (TLC), for the separation and purification of the individual **carbazomycin c**omponents.[1]

Spectroscopic Analysis

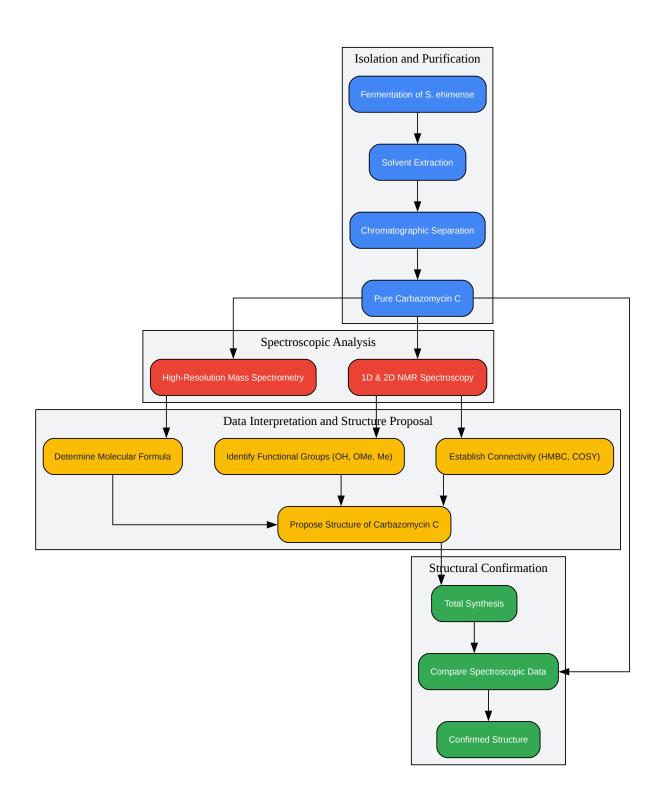
For the acquisition of spectroscopic data, the following general procedures are used:

- NMR Spectroscopy: A sample of purified Carbazomycin C is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

Visualization of the Elucidation Workflow

The logical process for determining the structure of **Carbazomycin C** can be visualized as a workflow diagram.





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Workflow for the Structural Elucidation of Carbazomycin C.



Confirmation by Total Synthesis

The proposed structure of **Carbazomycin C** was definitively confirmed through total synthesis. [4][5] Synthetic routes were designed to construct the 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole structure. The spectroscopic data (NMR, MS) of the synthesized compound were then compared with those of the natural product. An exact match of the data provides unambiguous proof of the structure. The process of total synthesis also allows for the production of larger quantities of the compound for further biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.



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